2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
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Overview
Description
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its complex molecular structure, which includes a naphthalene ring, a trichloromethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps may include:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.
Acylation: Aminonaphthalene undergoes acylation with trichloroacetyl chloride to form the trichloroacetyl derivative.
Thiourea Formation: The trichloroacetyl derivative reacts with thiourea to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol share the naphthalene core structure.
Thiourea Derivatives: Compounds like thiourea and phenylthiourea have similar thiourea moieties.
Trichloromethyl Compounds: Trichloroacetic acid and trichloromethylbenzene are examples of compounds with trichloromethyl groups.
Uniqueness
The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(4-NITRO-PH)-THIOUREIDO)-ET)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler compounds.
Properties
Molecular Formula |
C21H17Cl3N4O3S |
---|---|
Molecular Weight |
511.8 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H17Cl3N4O3S/c22-21(23,24)19(27-20(32)25-15-8-10-16(11-9-15)28(30)31)26-18(29)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,19H,12H2,(H,26,29)(H2,25,27,32) |
InChI Key |
JFQJYZVBEJNJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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